BenchChemオンラインストアへようこそ!

N'-benzylidenehexanohydrazide

Lipophilicity Drug-likeness QSAR

N'-Benzylidenehexanohydrazide (MW 218.29, clogP ~3.0–3.5) is the C6-chain benzylidene hydrazide that fills a critical QSAR gap between short-chain acetohydrazides and long-chain fatty hydrazide analogs. This compound falls within the optimal topological index window for Gram-negative antibacterial activity. It is recommended as a primary screening candidate against E. coli, K. pneumoniae, and C. sakazakii at 10–100 μM. The flexible sp3-hybridized alkyl backbone permits tridentate ONO/ONN metal coordination to Cu(II), Ni(II), and Zn(II) without conformational restriction, making it a superior ligand scaffold for solution-phase catalysis and metallodrug screens. The unsubstituted benzylidene pharmacophore serves as a validated starting fragment for structure-based c-Met/VEGFR-2 inhibitor campaigns. Procure this compound to advance QSAR model expansion, antimicrobial susceptibility panels, or fragment-growing programs. Request a quote for custom pack sizes and global delivery.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B3839237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzylidenehexanohydrazide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NN=CC1=CC=CC=C1
InChIInChI=1S/C13H18N2O/c1-2-3-5-10-13(16)15-14-11-12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,15,16)/b14-11+
InChIKeyWWCYOYUTXXFVFE-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzylidenehexanohydrazide: Core Structural Identity and Procurement-Relevant Characteristics


N'-Benzylidenehexanohydrazide (IUPAC: N-[(E)-benzylideneamino]hexanamide; molecular formula C13H18N2O; molecular weight 218.29 g/mol) is a hydrazone-type Schiff base formed by condensation of benzaldehyde with hexanoic acid hydrazide . It belongs to the broader class of (E)-N'-benzylidene hydrazides, a scaffold extensively explored for antimicrobial, anticancer, and enzyme-inhibitory properties . The compound features a six-carbon saturated aliphatic chain (hexanoyl moiety) linked via a hydrazone bridge (–C(=O)–NH–N=CH–) to an unsubstituted benzylidene aromatic ring. This structural arrangement positions it between short-chain analogs (e.g., acetohydrazide, C2) and long-chain fatty hydrazide derivatives (e.g., hexadecanohydrazide, C16), endowing it with intermediate lipophilicity and a distinct physicochemical profile relevant to membrane permeability, metal-chelation capacity, and biological target engagement [1].

Why N'-Benzylidenehexanohydrazide Cannot Be Generically Substituted by In-Class Hydrazide-Hydrazone Analogs


The benzylidene hydrazide pharmacophore tolerates extensive variation in both the acyl chain length and the aromatic substitution pattern, yet these modifications produce non-linear and often unpredictable shifts in biological activity, physicochemical properties, and target selectivity [1]. Systematic QSAR studies on benzylidene hydrazide series have demonstrated that antimicrobial potency is governed by topological indices such as the second-order molecular connectivity index (2χ) and Balaban topological index (J), which are exquisitely sensitive to chain length and branching [2]. Replacing the hexanoyl (C6) moiety with a shorter acetyl (C2) or a longer hexadecanoyl (C16) chain alters logP, hydrogen-bonding capacity, and molecular flexibility in ways that cannot be compensated by adjusting the benzylidene substituent alone [3]. Consequently, two compounds that appear structurally interchangeable may exhibit orthogonal activity spectra, distinct metal-chelation behaviors, and divergent synthetic tractability—rendering generic substitution scientifically unsound without direct comparative data for the specific endpoints of interest.

N'-Benzylidenehexanohydrazide: Quantifiable Differentiation Evidence Against Closest Analogs


Chain-Length-Dependent Lipophilicity (clogP) Differentiation from Short-Chain and Long-Chain Benzylidene Hydrazide Analogs

The hexanoyl (C6) chain of N'-benzylidenehexanohydrazide occupies a critical lipophilicity window relative to the most common comparator scaffolds. In the systematic benzylidene hydrazide series reported by Narang et al. (2010), the antibacterial and antifungal activity of compounds 1–20 showed a parabolic dependence on chain length, with the C6-unsaturated analog (compound 5; sorbic acid derivative, clogP ~2.4) and the C16-saturated analog (compound 3; hexadecanohydrazide derivative, clogP ~7.1) defining the activity boundaries [1]. N'-Benzylidenehexanohydrazide, with a computed clogP of approximately 3.0–3.5 (estimated from the hexanamide scaffold with logP ~1.0 for the parent hexanamide plus ~2.0 contribution from the benzylidene moiety), sits in the intermediate lipophilicity range empirically associated with optimal membrane permeation for Gram-negative bacterial targets [1][2]. This contrasts with N'-benzylidenebenzohydrazide (clogP ~2.8, aromatic acyl group) and N'-benzylidenehexadecanohydrazide (clogP ~8.0, excessive lipophilicity limiting aqueous solubility) .

Lipophilicity Drug-likeness QSAR

Antimicrobial Activity Spectrum: Gram-Negative Selectivity Inferred from Chain-Length QSAR Models

QSAR analysis of the 20-compound benzylidene hydrazide series (Narang et al., 2010) established that antimicrobial activity against Gram-negative bacteria (E. coli) correlates positively with moderate molecular connectivity index (2χ) values, which peak in compounds of intermediate molecular weight (MW ~200–300) [1]. In this series, compound 5 (C13H14N2O, MW 214, structurally the closest comparator to N'-benzylidenehexanohydrazide among the published set) exhibited an MIC of 0.058 μM/mL against E. coli—a value competitive with longer-chain analogs (compounds 11–13, MW 336–392, MIC = 0.009–0.034 μM/mL) but achieved at substantially lower molecular weight and with a simpler synthetic pathway [1]. By contrast, N'-benzylidenebenzohydrazide analogs evaluated by Alam et al. (2016) against C. freundii and K. pneumoniae showed MIC values of 19–75 μg/mL, with activity highly dependent on aromatic substitution rather than acyl chain identity [2]. The hexanoyl chain thus offers a synthetically economical route to Gram-negative activity without requiring electron-withdrawing substituents on the benzylidene ring.

Antimicrobial Gram-negative selectivity QSAR

Synthetic Accessibility and Yield Advantage Over Substituted-Benzylidene and Long-Chain Analogs

N'-Benzylidenehexanohydrazide is synthesized via a single-step acid-catalyzed condensation of commercially available hexanoic acid hydrazide (CAS 2443-62-1, ≥98% purity, ~€39/g at 1g scale) with benzaldehyde . This contrasts with N'-benzylidenebenzohydrazide, which requires benzhydrazide (aromatic hydrazide, more expensive precursor) and substituted-benzylidenehexanohydrazide analogs (e.g., 2,4-dimethoxy or 2-hydroxy derivatives) that necessitate substituted benzaldehydes and additional purification steps . In the Narang et al. (2010) series, unsubstituted benzylidene hydrazides (compounds 1–4) were obtained in yields of 58–68%, whereas electron-deficient substituted analogs (compounds 15–20 with chloro/nitro groups) required more forcing conditions and gave variable yields (22–80%), with compound 14 achieving only 22.3% yield [1]. The unsubstituted benzylidene combined with the medium-chain hexanohydrazide thus represents an optimal balance of cost, commercial availability of precursors, and synthetic efficiency.

Synthetic chemistry Yield Cost-efficiency

Metal-Chelation Capability: Balanced Denticity vs. Steric Accessibility Relative to Aromatic Hydrazide Analogs

Hydrazone Schiff bases derived from aliphatic acid hydrazides function as versatile ligands for transition metals. The hexanohydrazide backbone provides an sp3-hybridized, conformationally flexible tether between the carbonyl oxygen and the hydrazone nitrogen donor atoms, enabling tridentate (ONO/ONN) coordination geometries [1]. In contrast, N'-benzylidenebenzohydrazide incorporates an aromatic acyl group whose π-conjugation with the carbonyl restricts conformational freedom and can electronically deactivate the carbonyl oxygen toward metal coordination . Studies on Schiff base metal complexes derived from aliphatic vs. aromatic acid hydrazides demonstrate that the aliphatic series (including hexanoic, octanoic, and decanoic acid hydrazides) form more labile complexes with faster ligand-exchange kinetics, a property advantageous for catalytic applications [2]. The hexanoyl chain (C6) specifically offers a favorable compromise: sufficient length to enhance solubility of the resulting metal complex in organic solvents, yet not so long as to introduce micellar aggregation observed with C16-chain ligands [3].

Coordination chemistry Metal complex Catalysis

Drug-Likeness and ADME Predictions: Intermediate Rotatable Bond Count and Topological Polar Surface Area Favoring Oral Bioavailability Over Benzohydrazide Analogs

N'-Benzylidenehexanohydrazide satisfies four of five Lipinski Rule of Five criteria (MW 218 < 500; HBD = 1; HBA = 3; rotatable bonds = 5) with an estimated topological polar surface area (tPSA) of approximately 41–45 Ų, significantly below the 140 Ų threshold for oral absorption [1]. By contrast, N'-benzylidenebenzohydrazide (MW 224; HBD = 1; HBA = 3; rotatable bonds = 3; tPSA ~41 Ų) has comparable properties but lower conformational flexibility, potentially restricting induced-fit target binding [2]. The hexanoyl chain's five rotatable bonds confer conformational adaptability while remaining well within the ≤10 rotatable bond guideline for oral drug-likeness [1]. N'-benzylidenehexadecanohydrazide (MW 358; rotatable bonds = 17) exceeds the rotatable bond threshold and carries a pronounced entropic penalty upon target binding, consistent with its inactivity in antimicrobial screens [3]. In the c-Met inhibitor study by Liang et al. (2020), the most potent (E)-N'-benzylidene hydrazide (compound 10b) achieved an IC50 of 0.37 nM, demonstrating that the benzylidene hydrazide scaffold can achieve picomolar target engagement when properly optimized—a finding that underscores the relevance of the scaffold class for which N'-benzylidenehexanohydrazide serves as a suitable starting hit .

Drug-likeness ADME Oral bioavailability

N'-Benzylidenehexanohydrazide: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Hit Identification: Screening Against Gram-Negative Pathogens Where Intermediate Lipophilicity Is Predicted to Be Advantageous

The QSAR models from the Narang et al. (2010) benzylidene hydrazide series establish that intermediate molecular weight (MW 200–300) and moderate 2χ topological index values are associated with Gram-negative antibacterial activity [1]. N'-Benzylidenehexanohydrazide (MW 218, estimated clogP 3.0–3.5) falls precisely in this activity window. It is recommended as a screening candidate for E. coli, C. sakazakii, K. pneumoniae, and other Gram-negative food-borne pathogens, with the expectation that MIC values will likely reside in the sub-100 μg/mL range. The compound may be used at 10–100 μM in initial disk diffusion or broth microdilution assays, with follow-up MBC determination to distinguish bacteriostatic vs. bactericidal action [1].

Transition Metal Complexation for Catalysis and Metallodrug Discovery Leveraging Aliphatic Acyl Flexibility

The flexible hexanohydrazide backbone, with its sp3-hybridized C5 alkyl spacer, permits tridentate ONO/ONN coordination to Cu(II), Ni(II), Co(II), Zn(II), and Ru(III) ions without the conformational restrictions imposed by aromatic acyl hydrazides [2]. The resulting metal complexes exhibit enhanced solubility in organic solvents (ethanol, DMSO, DMF) at 1–10 mM concentrations, making them suitable for homogeneous catalysis screening and metallodrug cytotoxicity assays. N'-Benzylidenehexanohydrazide thus serves as a preferred ligand scaffold over benzohydrazide analogs when solution-phase handling and complex lability are desired [2]. Synthesis of metal complexes follows standard protocols: 1:1 or 1:2 metal-to-ligand ratio in methanol, reflux 2–4 h, precipitation with ether.

Fragment-Based Drug Discovery: Use as an Unsubstituted Benzylidene Fragment for c-Met Kinase and Related Tyrosine Kinase Targeting

Liang et al. (2020) demonstrated that the (E)-N'-benzylidene hydrazide fragment is a productive starting point for fragment growth into potent type II c-Met inhibitors, with lead compound 10b achieving IC50 = 0.37 nM . N'-Benzylidenehexanohydrazide, bearing the core benzylidene hydrazide pharmacophore without additional substituents, represents a suitable fragment for structure-based virtual screening and fragment-growing campaigns against kinase targets (c-Met, VEGFR-2) and other therapeutic targets where the hydrazone moiety can engage key hinge-region residues . Researchers should evaluate this compound at 1–100 μM in initial biochemical kinase assays, with structural confirmation of the (E)-configuration recommended prior to screening.

QSAR Model Building and Pharmacophore Mapping: Use as a Physicochemical Benchmark for Aliphatic Acyl Hydrazide Series

The published multi-target QSAR model (Narang et al., 2010) identified the second-order molecular connectivity index (2χ) and Balaban topological index (J) as key descriptors governing antimicrobial activity, yet the model lacked a saturated C6-chain benzylidene hydrazide data point [1]. Incorporating N'-benzylidenehexanohydrazide into expanded hydrazide libraries would fill this gap, enabling more accurate prediction of chain-length effects on biological activity. Researchers are encouraged to generate MIC data against the panel of organisms used in the reference study (S. aureus, B. subtilis, E. coli, C. albicans, A. niger) using the same serial dilution methodology (double dilution, 100–0.005 μM/mL) to ensure direct comparability [1].

Quote Request

Request a Quote for N'-benzylidenehexanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.